molecular formula C8H5ClFN B1364815 2-Chloro-5-fluorophenylacetonitrile CAS No. 395675-23-7

2-Chloro-5-fluorophenylacetonitrile

Cat. No. B1364815
M. Wt: 169.58 g/mol
InChI Key: WBXORBHLIYATBL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenylacetonitrile is a chemical compound with the CAS Number: 395675-23-7 . It has a molecular weight of 169.59 and is typically a white to yellow solid or liquid .


Molecular Structure Analysis

The IUPAC name for this compound is (2-chloro-5-fluorophenyl)acetonitrile . The InChI code is 1S/C8H5ClFN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.59 . It is typically a white to yellow solid or liquid . The density is 1.286g/cm3 . The boiling point is 249.8ºC at 760 mmHg . The melting point is 58-59ºC .

Scientific Research Applications

  • Synthesis Techniques and Derivatives

    • α-Fluorophenylacetonitriles Synthesis : A method involving the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) is employed to prepare α-fluorophenylacetonitriles, which is applicable to 2-chloro-5-fluorophenylacetonitrile. This technique offers a new pathway for introducing fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).
    • Anionic Chlorination Method : A study demonstrates the efficient abstraction of chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile using metalated nitriles and enolates, paving the way for synthesizing alpha-chloronitriles under mild conditions (Pitta & Fleming, 2010).
  • Environmental Applications

    • NMR in Contaminant Analysis : 2-Chloro-5-fluorophenylacetonitrile's analog, 4-chloro-2-fluorophenol, was studied using nuclear magnetic resonance (NMR) to track contaminant accumulation and transformation in aquatic plants. This research provides insights into the environmental fate of similar halogenated compounds (Tront & Saunders, 2007).
  • Chemical Properties and Reactions

    • Reactivity in Haloacetonitriles : A study investigated the chemoselectivity of reactions involving perfluoro(chloro) acetonitriles with hydrogen phosphonates, highlighting the significant effect of the halogen atom's nature on the direction and chemoselectivity of these reactions (Rassukana et al., 2014).
  • Electronic and Optical Applications

    • Charge Transport Property Tuning : Research on naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties indicates that changing the substituted position of the fluorine atom can significantly tune the material's charge transport behavior (Zhang et al., 2014).
  • Biological and Pharmaceutical Research

    • Antibacterial Activity Study : A molecular structural study of 2-chloro-5-fluoro phenol, closely related to 2-chloro-5-fluorophenylacetonitrile, highlighted its potential antibacterial properties, supported by molecular docking studies with different proteins (Vidhya et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXORBHLIYATBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397305
Record name 2-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluorophenylacetonitrile

CAS RN

395675-23-7
Record name 2-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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